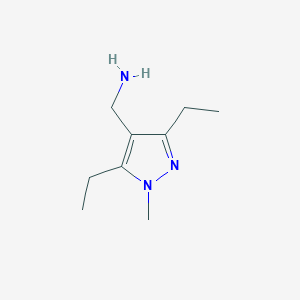

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(3,5-diethyl-1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTONGZCTYIPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-71-9 | |

| Record name | (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects They may interact with their targets causing changes that lead to their biological activity

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities. These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities. The specific effects of this compound would depend on its mode of action and the biochemical pathways it influences.

Biological Activity

The compound (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N-(3,5-diethyl-1-methylpyrazol-4-yl)methanamine

- Molecular Formula : C11H19N3

- Molecular Weight : 197.29 g/mol

- CAS Number : 1423033-71-9

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related pyrazole compounds showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.625 mg/mL .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. In animal models:

- Compounds similar to this compound have been shown to reduce carrageenan-induced edema in rats, indicating potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of pyrazole derivatives is also noteworthy:

- In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines, such as prostate cancer cells (PC3), with significant effects on cell cycle regulation and tubulin polymerization .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation.

- Cell Cycle Disruption : Similar compounds have shown the ability to disrupt the normal cell cycle in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

- Catalytic Applications : It can act as a ligand in coordination chemistry, forming metal complexes that catalyze various chemical reactions.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including resistant strains like Staphylococcus aureus .

- Anticancer Potential : Studies have shown that this compound can inhibit cyclin-dependent kinase 2 (CDK2), making it a candidate for anticancer drug development. It has demonstrated submicromolar antiproliferative activity against pancreatic cancer cells .

Medicine

- Drug Development : The compound is being explored for its potential therapeutic effects in treating diseases such as cancer and infections. Its ability to modulate specific biological pathways makes it a valuable scaffold for drug design .

- Anti-inflammatory Effects : Molecular docking studies suggest that it possesses antioxidant properties, contributing to its anti-inflammatory effects .

Industry

- Material Science : Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

- Chemical Processes : Its application in industrial settings may involve continuous flow reactors to enhance efficiency in production processes.

Anticancer Research

A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported significant antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt autophagic flux under starvation conditions while increasing basal autophagy .

Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains like Acinetobacter baumannii. This highlights its potential for developing new therapeutic agents against antibiotic-resistant infections .

Comparison with Similar Compounds

Key Observations:

- Functional Group Diversity: Amino and hydroxy groups in compounds enhance polarity, contrasting with the hydrophobic ethyl groups in the target compound .

- Structural Complexity : and compounds incorporate fused heterocycles (e.g., pyrazolo-pyrimidine, benzimidazole), which may confer selectivity for specific biological targets .

Preparation Methods

Cyclization and Substitution to Form the Pyrazole Core

The pyrazole ring with 3,5-diethyl and 1-methyl substitution is typically synthesized by cyclization reactions involving hydrazines and β-ketoesters or β-diketones bearing the ethyl substituents. This step can be carried out under reflux conditions in ethanol or DMF/ethanol mixtures, often for 2–6 hours, yielding the substituted pyrazole nucleus.

Introduction of the Methanamine Group at the 4-Position

The methanamine group can be introduced by several routes:

Formylation followed by reductive amination:

The 4-position of the pyrazole ring can be formylated using the Vilsmeier-Haack reaction (POCl3/DMF complex) to yield 4-formyl derivatives. These aldehydes are then subjected to reductive amination with ammonia or amine sources to afford the methanamine substituent.Halogenation and nucleophilic substitution:

Halogenation at the 4-position (e.g., chlorination) followed by nucleophilic displacement with ammonia or amines can yield the methanamine derivative. For instance, treatment of 3-chloropyrazin-2-yl intermediates with amines under basic conditions produces the corresponding methanamine compounds.Direct amination of pyrazole derivatives:

Some processes involve direct substitution reactions on activated pyrazole intermediates in the presence of bases such as potassium carbonate or cesium carbonate, followed by hydrolysis or acid treatment to release the free amine.

Reaction Conditions and Reagents

Solvents: Common solvents include ethers (THF, glyme), esters (ethyl acetate), chlorinated solvents (dichloromethane), acetonitrile, and toluene. Mixtures of these solvents are used depending on the reaction step.

Bases: Potassium carbonate, cesium carbonate, triethylamine, or diisopropylethylamine (DIEA) are employed to facilitate substitution or condensation reactions.

Acids: Hydrochloric acid, trifluoroacetic acid, sulfuric acid, or acetic acid are used for hydrolysis or to promote imine formation and cleavage.

Temperature: Reactions are typically conducted at mild temperatures ranging from 0°C to 60°C, with some steps requiring reflux conditions (e.g., 78°C in ethanol).

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization to form 3,5-diethyl-1-methylpyrazole | Methylhydrazine + diethyl-substituted β-ketoester, reflux in ethanol, 2-6 h | Formation of pyrazole core | 70-85 |

| 2 | Formylation at 4-position | POCl3/DMF complex, 40-90°C, 2-4 h | Vilsmeier-Haack reaction to form 4-formyl derivative | 60-75 |

| 3 | Reductive amination | Ammonia or amine source, reducing agent (NaBH3CN or catalytic hydrogenation), mild acidic/basic medium | Conversion of aldehyde to methanamine | 50-70 |

| 4 | Purification | Recrystallization or chromatography | Ensures product purity | — |

This route is supported by analogous pyrazole derivative syntheses and formylation studies.

Research Findings and Optimization

The use of equimolar reactants and mild reaction temperatures improves selectivity and yield in the amination steps.

Avoidance of halomethyl pyrazine intermediates reduces lacrimatory hazards and improves safety.

Bases such as potassium carbonate and cesium carbonate facilitate substitution reactions efficiently without harsh conditions.

Solvent choice impacts reaction rates and product isolation; dichloromethane and ethyl acetate are preferred for formylation and amination steps due to good solubility and ease of removal.

Continuous flow reactors have been explored for scaling up pyrazole derivative synthesis, enhancing yield and purity through precise control of reaction parameters.

Summary Table of Key Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Materials | Methylhydrazine, diethyl-substituted β-ketoesters | Readily available |

| Key Reagents | POCl3/DMF (formylation), ammonia or amines (amination), bases (K2CO3, Cs2CO3) | Standard in heterocyclic synthesis |

| Solvents | Ethanol, THF, EtOAc, CH2Cl2, acetonitrile | Selected per reaction step |

| Temperature Range | 0–90°C | Mild to moderate heating |

| Reaction Time | 2–6 hours per step | Optimized for yield |

| Yields | 50–85% per step | Cumulative yields depend on purification |

| Purification | Recrystallization, chromatography | Ensures high purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing pyrazole precursors (e.g., 3,5-diethyl-1-methyl-1H-pyrazole) with amine-containing reagents in ethanol or DMF under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution. Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography is critical to achieve >95% purity. Monitoring reaction progress with TLC and confirming final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm methyl/ethyl group integration (δ 1.2–1.4 ppm for ethyl, δ 2.3–2.5 ppm for methyl) and methanamine protons (δ 3.0–3.5 ppm). ¹³C NMR identifies carbonyl or aromatic carbons if present.

- IR : Look for N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–6 months.

- Humidity : 60% and 75% RH.

Analyze degradation products via HPLC-MS and compare with freshly synthesized samples. Pyrazole derivatives are generally stable but may hydrolyze under prolonged acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole-methanamine derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions.

- Structural analogs : Compare activity of derivatives (e.g., 3,5-dimethyl or diaryl-substituted pyrazoles) to isolate pharmacophore contributions .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G* to assess electron density at the methanamine group and pyrazole ring.

- Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding modes.

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys can propose novel synthetic pathways or modifications .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer :

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. High-resolution data (≤1.0 Å) mitigates twinning artifacts.

- Disorder in ethyl groups : Apply restraints to thermal parameters (ISOR/DFIX in SHELXL) and validate with residual density maps.

- Hydrogen bonding : Analyze Hirshfeld surfaces to identify N-H···N interactions between pyrazole and methanamine groups .

Q. How does substitution at the pyrazole 4-position influence pharmacological properties?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituents (e.g., halogens, aryl groups) at the 4-position.

- Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) or kinases (e.g., EGFR) to evaluate selectivity.

- LogP measurements : Determine partition coefficients to correlate lipophilicity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.